

# Genotoxicity of 8-Methoxypsoralen Without UVA Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Hydroxy-8-methoxypsoralen	
Cat. No.:	B149895	Get Quote

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, is a well-established photosensitizing agent used in PUVA (Psoralen + UVA) therapy for various skin disorders. Its genotoxic potential upon photoactivation is extensively documented and forms the basis of its therapeutic efficacy. However, the genotoxicity of 8-MOP in the absence of ultraviolet A (UVA) radiation—often referred to as its "dark" genotoxicity—is less understood and often overlooked. This technical guide provides an in-depth analysis of the existing scientific literature on the genotoxic effects of 8-MOP without photoactivation. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates associated biological processes. The findings indicate that 8-MOP exhibits genotoxic activity in various models even without UVA activation, a crucial consideration for risk assessment and the development of psoralen-based therapeutics.

#### Introduction

8-Methoxypsoralen's mechanism of action in PUVA therapy involves intercalation into DNA and, upon UVA irradiation, the formation of monoadducts and interstrand crosslinks, leading to cell cycle arrest and apoptosis. While this photo-induced activity is well-characterized, the intrinsic chemical properties of 8-MOP allow for interaction with DNA even in the absence of light. Studies have suggested that 8-MOP can intercalate between DNA base pairs and bind to the minor groove in the dark, leading to conformational changes in the DNA structure. This



interaction, though not as potent as its photoactivated counterpart, raises questions about its potential for genotoxicity. This guide aims to collate and critically evaluate the evidence for the genotoxicity of 8-MOP per se.

# **Evidence of Genotoxicity without UVA Activation**

The genotoxicity of 8-methoxypsoralen in the absence of UVA has been evaluated in a range of in vitro assays. The evidence, though not as extensive as for its photoactivated form, points towards a definite genotoxic potential. The International Agency for Research on Cancer (IARC) has noted that 8-MOP without UVA is mutagenic in bacteria, while results for mammalian cell assays have been described as inconclusive[1][2]. More specific studies, however, provide clearer evidence.

### **Bacterial Reverse Mutation Assays (Ames Test)**

The National Toxicology Program (NTP) conducted studies on 8-MOP and found it to be mutagenic in Salmonella typhimurium strains. Specifically, it was mutagenic in strain TA104 both with and without metabolic activation, and in strains TA98, TA100, and TA102 with metabolic activation. It was not found to be mutagenic in strain TA1535. These findings indicate that 8-MOP can induce base-pair substitutions and frameshift mutations in bacteria.

Table 1: Summary of Ames Test Results for 8-Methoxypsoralen without UVA Activation

S. typhimurium Strain	Metabolic Activation (S9)	Result
TA98	+	Positive
TA100	+	Positive
TA102	+	Positive
TA104	+ / -	Positive
TA1535	+ / -	Negative
Data sourced from NTP Technical Report 359.		

### **In Vitro Mammalian Cell Assays**



Evidence from mammalian cell culture systems further supports the genotoxic potential of 8-MOP in the dark.

The NTP also reported that 8-MOP induced structural chromosomal aberrations in Chinese hamster ovary (CHO) cells in the absence of exogenous metabolic activation. Another study investigating photomutagenesis also noted that in the dark, 8-MOP by itself was not genotoxic in their CHO cell chromosomal aberration assay, highlighting the variability in experimental outcomes that may have led to the "inconclusive" IARC classification[3].

A key study by Wulf in 1978 demonstrated that 8-MOP alone caused a significant increase in the frequency of sister chromatid exchanges (SCEs) in cultured human lymphocytes[1]. This effect was dose-dependent. While the increase was substantially greater when combined with UVA, the activity of 8-MOP in the dark was unambiguous. Another study, however, did not observe an increase in SCE after systemic administration of 8-MOP without in vitro UVA irradiation[4].

Table 2: Summary of In Vitro Mammalian Genotoxicity Test Results for 8-Methoxypsoralen without UVA Activation

Assay	Cell Type	Metabolic Activation	Result	Reference
Chromosomal Aberrations	СНО	-	Positive	NTP TR-359
Chromosomal Aberrations	СНО	-	Negative	Chetelat et al., 1993[3]
Sister Chromatid Exchange	Human Lymphocytes	-	Positive	Wulf, 1978[1]
Sister Chromatid Exchange	Human Lymphocytes	N/A (in vivo admin)	Negative	Lambert et al., 1978[4]

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned, based on OECD



guidelines and common laboratory practices.

## **Bacterial Reverse Mutation Test (Ames Test - OECD 471)**

This test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations by reverse mutation.

- Strain Selection: Use of a range of strains (e.g., TA98, TA100, TA102, TA104, TA1535) to detect different types of mutations.
- Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
- Exposure: The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are combined in molten top agar.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted. A positive result is
  defined as a dose-related increase in the number of revertants and/or a reproducible twofold
  increase over the background.

### In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies agents that cause structural chromosomal damage in cultured mammalian cells.

- Cell Culture: CHO cells are a common choice. Cells are cultured to a desired confluency.
- Treatment: Cells are exposed to 8-MOP at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
- Recovery and Harvest: After treatment, cells are washed and incubated in fresh medium. A
  spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are harvested at
  a time point that allows for the observation of aberrations in the first post-treatment mitosis
  (approximately 1.5-2 normal cell cycles after the beginning of treatment).



- Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Analysis: Chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dosedependent increase in the percentage of cells with aberrations indicates a positive result.

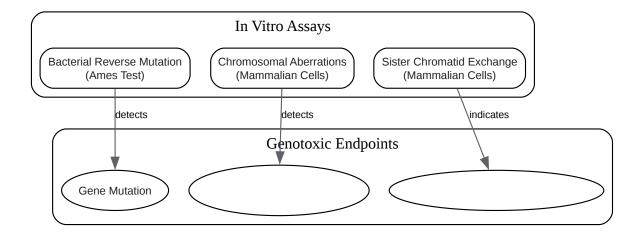
#### In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which is an indicator of DNA damage and/or effects on DNA replication.

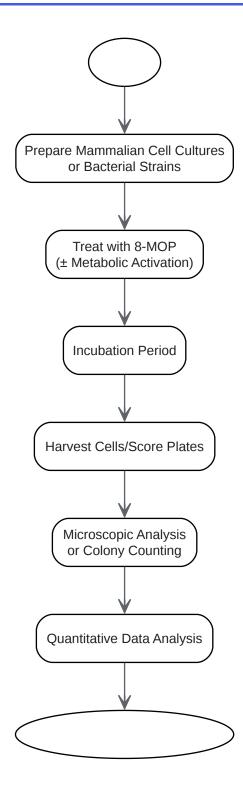
- Cell Culture and Labeling: Human lymphocytes or other suitable mammalian cells are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
- Treatment: 8-MOP is added to the cultures at various concentrations for a defined period.
- Harvest: A spindle inhibitor is added to accumulate cells in metaphase. Cells are then harvested.
- Slide Preparation and Staining: Metaphase preparations are made as in the chromosomal aberration test. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to visualize the sister chromatids.
- Analysis: The number of SCEs per metaphase is scored. A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.

# Visualizations Logical Relationship of Genotoxicity Assessment

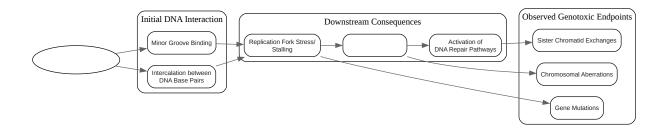












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 8-Methoxypsoralen (Methoxsalen) Plus Ultraviolet Radiation (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 2. 8-METHOXYPSORALEN (METHOXSALEN) PLUS ULTRAVIOLET RADIATION (Group 1)
   Overall Evaluations of Carcinogenicity NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Photomutagenesis test development: II. 8-Methoxypsoralen, chlorpromazine and sunscreen compounds in chromosomal aberration assays using CHO cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells: evaluations of 108 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxicity of 8-Methoxypsoralen Without UVA Activation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149895#genotoxicity-of-8-methoxypsoralen-without-uva-activation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com